molecular formula C20H22N2O B1294882 Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- CAS No. 35280-78-5

Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-

Cat. No. B1294882
CAS RN: 35280-78-5
M. Wt: 306.4 g/mol
InChI Key: YABQOLANVLHEPV-UHFFFAOYSA-N
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Description

“Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-” is a chemical compound that belongs to the group of nitriles. It has a molecular formula of C20H22N2O and a molecular weight of 306.4015 .


Molecular Structure Analysis

The molecular structure of “Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-” can be viewed using computational models . It consists of a benzonitrile core with a hexyloxy phenylmethylene amino group attached .


Physical And Chemical Properties Analysis

“Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-” is a nitrile compound with a molecular weight of 306.4015 . Detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Influence on Polymer Photolysis

One study explored the photolysis of a similar compound, benzonitrile-4-[[4-(dimethylamino)phenyl]methylene]-amino-N-oxide, in solution and solid polymer phases. The research highlighted the polymer medium's role in stabilizing oxaziridine molecules, which produce a characteristic charge-transfer transition at higher wavelengths in the electron absorption spectrum (Čík, Šeršeň, & Vodný, 1991).

Dual Fluorescence and ICT State Investigation

Another study focused on the 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a molecule known for its dual fluorescence. The research provided insights into its intramolecular charge-transfer (ICT) state, revealing strong evidence for electronic decoupling of the phenyl and dimethyl-amino moiety, resulting in a twisted geometry for the ICT state. This distortion leads to a more comprehensive understanding of the molecule's fluorescence behavior (Köhn & Hättig, 2004).

Enhancement of Polymer Solar Cells Efficiency

The addition of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), to polymer solar cells (PSCs) has been shown to increase power conversion efficiency significantly. This increase is attributed to the enhanced short circuit current and fill factor, with ATMB facilitating the ordering of P3HT chains, leading to higher absorbance, larger crystal size of P3HT, and enhanced hole mobility (Jeong, Woo, Lyu, & Han, 2011).

properties

IUPAC Name

4-[(4-hexoxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-2-3-4-5-14-23-20-12-8-18(9-13-20)16-22-19-10-6-17(15-21)7-11-19/h6-13,16H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQOLANVLHEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067904
Record name Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-

CAS RN

35280-78-5, 97564-40-4
Record name 4-[[[4-(Hexyloxy)phenyl]methylene]amino]benzonitrile
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Record name Benzonitrile, 4-(((4-(hexyloxy)phenyl)methylene)amino)-
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Record name Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-
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Record name Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-
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Record name 4-[[4-(hexyloxy)benzylidene]amino]benzonitrile
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Record name 4'-Hexyloxybenzylidene-4-cyanoaniline
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